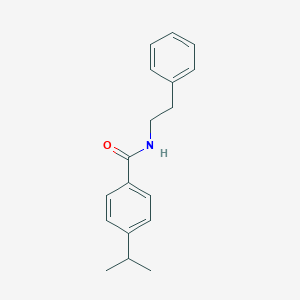
N-Phenethyl-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenethyl-4-isopropylbenzamide, commonly known as benzocaine, is a local anesthetic commonly used in dentistry and medicine. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic group and is known for its fast-acting and long-lasting effects.
科学的研究の応用
Benzocaine is commonly used in scientific research as a local anesthetic to numb tissues and reduce pain. It is used in various experiments, including electrophysiological recordings, patch-clamp experiments, and in vivo studies. Benzocaine is also used in the synthesis of other compounds, such as procaine and tetracaine.
作用機序
Benzocaine works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also inhibits the initiation and conduction of nerve impulses. This mechanism of action allows benzocaine to provide fast-acting and long-lasting pain relief.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal effects on the cardiovascular and respiratory systems. It is rapidly metabolized in the liver and excreted in the urine. Benzocaine has been shown to have low toxicity and is generally safe to use in laboratory experiments.
実験室実験の利点と制限
Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively safe and has minimal effects on the cardiovascular and respiratory systems. However, benzocaine can interfere with some experimental procedures, such as calcium imaging, due to its fluorescence properties.
将来の方向性
For benzocaine research include the development of more potent and selective local anesthetics, the use of benzocaine in the treatment of chronic pain, and the use of benzocaine in combination with other drugs for enhanced pain relief.
合成法
Benzocaine is synthesized by the reaction of 4-isopropylaminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with ethyl chloroformate to form benzocaine. The synthesis of benzocaine is relatively simple and can be done in a laboratory setting.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
N-(2-phenylethyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-14(2)16-8-10-17(11-9-16)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChIキー |
FXUNMVQFUCSVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)